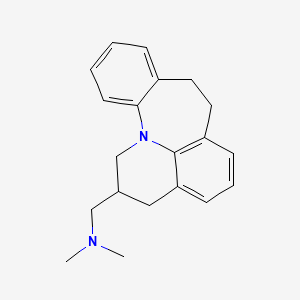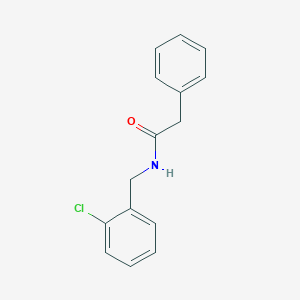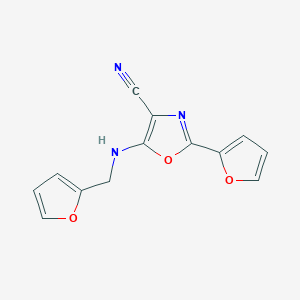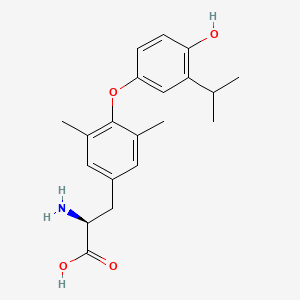
3,5-Dimethyl-3'-isopropyl-L-thyronine
Übersicht
Beschreibung
3,5-Dimethyl-3’-isopropyl-L-thyronine is a synthetic thyroid hormone analog. It is structurally similar to naturally occurring thyroid hormones but has been modified to enhance its biological activity and stability. This compound is known for its thyromimetic activity, meaning it can mimic the effects of thyroid hormones in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-3’-isopropyl-L-thyronine involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Halogenation: Introduction of halogen atoms to the aromatic ring.
Alkylation: Addition of methyl and isopropyl groups to the aromatic ring.
Coupling Reaction: Formation of the thyronine structure through coupling reactions.
Industrial Production Methods: Industrial production of 3,5-Dimethyl-3’-isopropyl-L-thyronine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Types of Reactions:
Oxidation: 3,5-Dimethyl-3’-isopropyl-L-thyronine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Forms: Reduced derivatives with altered biological activity.
Substituted Products: Compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-3’-isopropyl-L-thyronine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on thyroid hormone activity.
Biology: Investigated for its role in regulating metabolic processes and energy expenditure.
Medicine: Explored as a potential therapeutic agent for thyroid-related disorders and metabolic diseases.
Industry: Utilized in the development of new thyroid hormone analogs with improved efficacy and safety profiles
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-3’-isopropyl-L-thyronine involves its interaction with thyroid hormone receptors in the body. It binds to these receptors, mimicking the effects of natural thyroid hormones. This binding leads to the activation of specific genes involved in metabolic regulation, energy expenditure, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
3,5,3’-Triiodo-L-thyronine (T3): A naturally occurring thyroid hormone with similar biological activity.
3,5-Diiodo-L-thyronine (T2): Another thyroid hormone analog with distinct metabolic effects.
Reverse T3 (rT3): An inactive form of thyroid hormone that competes with T3 for receptor binding.
Uniqueness of 3,5-Dimethyl-3’-isopropyl-L-thyronine: 3,5-Dimethyl-3’-isopropyl-L-thyronine is unique due to its structural modifications, which enhance its stability and biological activity compared to natural thyroid hormones. These modifications allow it to exert prolonged effects and potentially offer therapeutic advantages in treating thyroid-related disorders .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-dimethylphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-11(2)16-10-15(5-6-18(16)22)25-19-12(3)7-14(8-13(19)4)9-17(21)20(23)24/h5-8,10-11,17,22H,9,21H2,1-4H3,(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHWMOKQVCJRPS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180980 | |
| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26384-44-1 | |
| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026384441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYL-3'-ISOPROPYL-L-THYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YY9X4HSE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-3-acetyloxy-5-[5-(2-bromoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1221516.png)
![N-[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl]acetamide](/img/structure/B1221519.png)
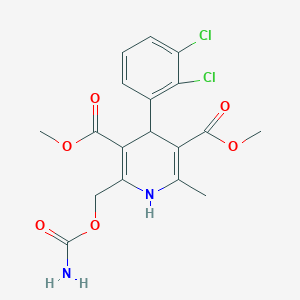
![9-{5,6-Dideoxy-6-[hydroxy(phosphonooxy)phosphoryl]hexofuranosyl}-9H-purin-6-amine](/img/structure/B1221524.png)
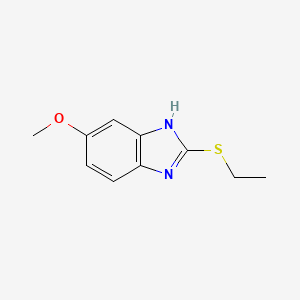
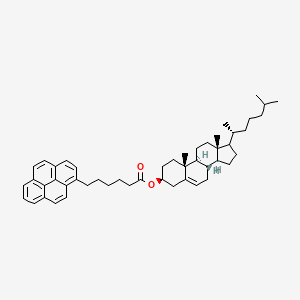
![n-[3-(Pyridin-2-yldisulfanyl)propanoyl]glutamic acid](/img/structure/B1221528.png)
![[6-[19-[[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-methoxymethyl]-10,13-dihydroxy-6,17-dimethoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1221529.png)
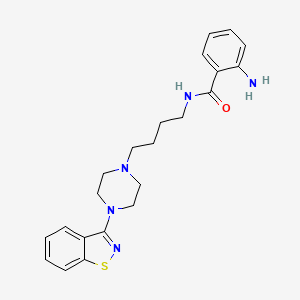
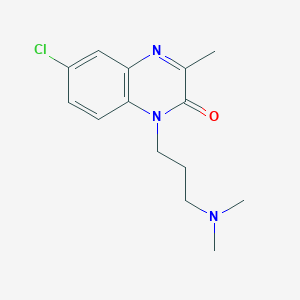
![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)
